molecular formula C7H5N5O B111821 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138904-35-5

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B111821
CAS No.: 138904-35-5
M. Wt: 175.15 g/mol
InChI Key: UQSHINXRTRXYDE-UHFFFAOYSA-N
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Description

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H5N5O. This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core.

Mechanism of Action

Target of Action

The primary targets of 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is believed that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has a molecular weight of 17515 . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature can also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with suitable reagents under controlled conditions . The reaction conditions often include the use of deep eutectic solvents (DES) to provide a benign environment, high yield, and simple work-up procedure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving DES, is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of the carbonitrile group. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c8-2-4-3-10-12-5(9)1-6(13)11-7(4)12/h1,3H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWUAFRRYBCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565953
Record name 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138904-35-5
Record name 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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